(2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-4-oxo-4-[6-(dimethylamino)-2-naphthyl]butanoic acid
CAS No.: 453559-06-3
Cat. No.: VC8117217
Molecular Formula: C31H28N2O5
Molecular Weight: 508.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 453559-06-3 |
|---|---|
| Molecular Formula | C31H28N2O5 |
| Molecular Weight | 508.6 g/mol |
| IUPAC Name | (2S)-4-[6-(dimethylamino)naphthalen-2-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C31H28N2O5/c1-33(2)22-14-13-19-15-21(12-11-20(19)16-22)29(34)17-28(30(35)36)32-31(37)38-18-27-25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-16,27-28H,17-18H2,1-2H3,(H,32,37)(H,35,36)/t28-/m0/s1 |
| Standard InChI Key | KOJKUONKDNPLAP-NDEPHWFRSA-N |
| Isomeric SMILES | CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
| SMILES | CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
| Canonical SMILES | CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Structural and Chemical Characterization
Core Molecular Architecture
The molecule integrates three primary functional groups:
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Fluorenylmethoxycarbonyl (Fmoc) group: A protective moiety commonly used in peptide synthesis to shield amine functionalities during solid-phase reactions .
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Dimethylamino-naphthyl substituent: Aromatic systems with electron-donating dimethylamino groups enhance solubility and enable π-π interactions with biological targets .
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Butanoic acid backbone: The carboxylic acid terminus facilitates hydrogen bonding and salt bridge formation, critical for receptor binding .
The stereochemistry at the C2 position (S-configuration) dictates spatial orientation, influencing interactions with chiral biological substrates .
Table 1: Key Structural Features
Synthetic Pathways and Modifications
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group is typically introduced via SPPS, leveraging its orthogonality with other protecting groups like Trityl (Trt) . A representative synthesis involves:
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Fmoc Deprotection: Using piperidine to remove the Fmoc group while retaining acid-labile protections .
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Coupling Reactions: Activators like HBTU facilitate amide bond formation between the deprotected amine and carboxylic acid .
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Side-Chain Modifications: The dimethylamino-naphthyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
Biological Activity and Mechanisms
Apoptosis Targeting
Compounds with naphthalenesulfonamide motifs, such as NST732, selectively accumulate in apoptotic cells via interactions with phosphatidylserine externalization . The dimethylamino group in (2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-4-oxo-4-[6-(dimethylamino)-2-naphthyl]butanoic acid may similarly enhance affinity for apoptotic membranes.
Enzyme Inhibition
The fluorene moiety’s planar structure allows intercalation into enzyme active sites. For example, Fmoc-protected amino acids inhibit proteases by mimicking natural peptide substrates .
Comparative Analysis with Related Derivatives
Fmoc-Protected Amino Acids
Compared to Fmoc-N-Me-L-Thr-OH (MW: 355.39 g/mol) , the target compound’s naphthyl group confers greater hydrophobicity, potentially improving blood-brain barrier penetration.
ApoSense Analogs
NST732’s apoptotic targeting relies on sulfonamide and fluoromethyl groups , whereas the dimethylamino-naphthyl group in the target compound may offer enhanced binding kinetics due to increased electron density.
Applications in Drug Development
Oncotherapeutics
Apoptosis-targeting derivatives are pivotal in monitoring chemotherapy efficacy. The compound’s ability to label apoptotic cells could synergize with anti-cancer agents like cisplatin .
Neurodegenerative Disease
Fmoc derivatives exhibit amyloid-beta aggregation inhibition . The naphthyl group’s π-stacking capability may disrupt β-sheet formation in Alzheimer’s models.
Challenges and Future Directions
Synthetic Complexity
Multi-step synthesis necessitates stringent purification, as seen in the 15% yield of NST732 . Optimizing coupling efficiency and protecting group strategies is critical.
In Vivo Stability
Esterase-mediated hydrolysis of the butanoic acid moiety may limit bioavailability. Prodrug strategies or PEGylation could mitigate this .
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